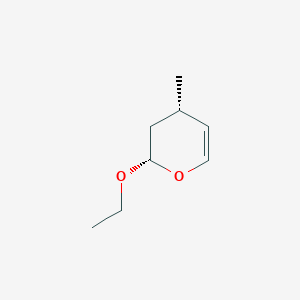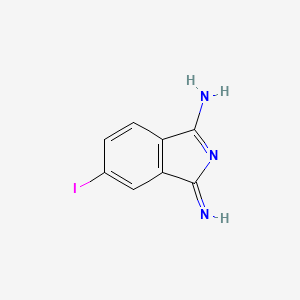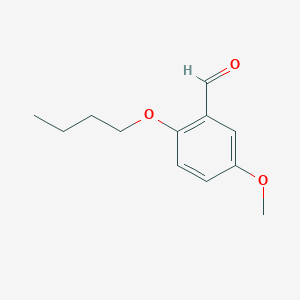
2-Methoxy-6-(4-octylphenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(4-octylphenyl)naphthalene is an organic compound with the molecular formula C24H30O It is a derivative of naphthalene, substituted with a methoxy group at the 2-position and a 4-octylphenyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(4-octylphenyl)naphthalene typically involves a multi-step process. One common method starts with the naphthalene core, which undergoes a Friedel-Crafts alkylation to introduce the 4-octylphenyl group at the 6-position. This is followed by a methoxylation reaction to add the methoxy group at the 2-position. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and sodium methoxide for the methoxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6-(4-octylphenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Oxidation: Formation of 2-formyl-6-(4-octylphenyl)naphthalene.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-6-(4-octylphenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-(4-octylphenyl)naphthalene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxynaphthalene: Lacks the 4-octyl
Propiedades
Número CAS |
371136-32-2 |
|---|---|
Fórmula molecular |
C25H30O |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
2-methoxy-6-(4-octylphenyl)naphthalene |
InChI |
InChI=1S/C25H30O/c1-3-4-5-6-7-8-9-20-10-12-21(13-11-20)22-14-15-24-19-25(26-2)17-16-23(24)18-22/h10-19H,3-9H2,1-2H3 |
Clave InChI |
KKQKVXRTLBSFNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)

![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde](/img/structure/B14251203.png)




![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)

![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
